4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol
Description
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a 4-methylpiperidin-1-yl moiety at position 5, and a thiol (-SH) group at position 2.
Properties
IUPAC Name |
4-cyclopropyl-3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4S/c1-8-4-6-14(7-5-8)10-12-13-11(16)15(10)9-2-3-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRSBHMBPMQTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=S)N2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Core: The triazole ring is usually formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropylamine or cyclopropyl halides in the presence of a base.
Introduction of the Methylpiperidinyl Group: The 4-methylpiperidinyl group is introduced through nucleophilic substitution reactions using 4-methylpiperidine derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation of disulfides.
Amines: Produced by reduction of the thiol group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential biological activities, such as antimicrobial, antifungal, or anticancer properties, which can be explored in biological research.
Medicine: It can be investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol exerts its effects depends on its molecular targets and pathways involved. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways would need to be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Triazole-3-Thiol Derivatives
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., -NH2, -SH): Compounds like AT (4-amino-5-phenyl) exhibit enhanced antioxidant activity due to improved electron donation, critical for neutralizing free radicals . In contrast, electron-withdrawing groups (e.g., -CF3) in epoxy additives increase chemical stability but reduce bioactivity .
- Bulky/Aliphatic Substituents (e.g., Cyclopropyl, Piperidinyl):
The target compound’s cyclopropyl and methylpiperidinyl groups likely improve membrane permeability and target selectivity, as seen in antiviral analogs (e.g., Compound 12) . Similar bulky groups in Yucasin contribute to enzyme inhibition by steric hindrance . - Aromatic/Heteroaromatic Moieties (e.g., Thiophene, Pyridine): Thiophene-containing derivatives () show moderate antiradical activity, while pyridyl substituents (e.g., in ) are associated with metal coordination and enhanced pharmacological profiles.
Biological Activity
4-Cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical formula for this compound is C11H18N4S, with a molecular weight of 238.35 g/mol. Its structure features a triazole ring substituted with a cyclopropyl group and a piperidine moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. In particular:
- Colon Carcinoma : Compounds with similar structural features have demonstrated IC50 values as low as 6.2 μM against HCT-116 colon cancer cells .
- Breast Cancer : Other derivatives showed significant activity against T47D breast cancer cells with IC50 values ranging from 27.3 to 43.4 μM .
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. The compound has been explored for its effectiveness against various bacterial strains and fungi:
- Bacterial Inhibition : Studies on related triazoles indicate strong antibacterial activity comparable to standard antibiotics like streptomycin .
- Fungal Activity : Certain derivatives have shown effectiveness against phytopathogenic fungi, suggesting potential agricultural applications .
Anti-inflammatory and Antioxidant Effects
The biological profile of triazole compounds often includes anti-inflammatory and antioxidant activities:
- Anti-inflammatory Action : Triazole derivatives have been reported to exhibit significant anti-inflammatory effects in various models, which may be attributed to their ability to inhibit pro-inflammatory cytokines .
- Antioxidant Properties : These compounds have also shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Enzyme Inhibition : Many triazoles act by inhibiting enzymes involved in cell division and proliferation, particularly in cancer cells.
- Receptor Modulation : These compounds may interact with specific receptors or signaling pathways that regulate inflammation and immune responses.
- Metal Complexation : Some studies suggest that the thiol group may form complexes with transition metals, enhancing their biological activity .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclopropyl-5-(4-methylpiperidin-1-yl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclopropylamine with thiocyanate derivatives to form the triazole core, followed by alkylation or substitution at the thiol group. For example, alkylation can be achieved using NaOH in methanol as a base, with alkyl halides (e.g., methyl iodide or benzyl chloride) to yield S-alkyl derivatives . Key intermediates, such as tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, are synthesized via multi-step protocols involving cyclopropylamine and thiocyanate precursors . Reaction conditions (e.g., solvent, temperature) should be optimized to minimize byproducts.
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer : Structural elucidation relies on a combination of:
- ¹H-NMR : To confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, piperidinyl protons at δ 2.5–3.0 ppm) .
- LC-MS : For molecular ion detection and purity assessment (e.g., [M+H]+ peaks at m/z 294.1) .
- Elemental analysis : To verify C, H, N, and S content within ±0.4% deviation .
- IR spectroscopy : To identify thiol (-SH) stretching vibrations (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods like molecular docking and ADME analysis predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the triazole-thiol scaffold and target proteins (e.g., bacterial enzymes or viral proteases). Key residues (e.g., catalytic serine or cysteine) should be prioritized for binding affinity calculations .
- ADME analysis : Employ tools like SwissADME to predict pharmacokinetic properties. For instance, the compound’s LogP (~2.5) and topological polar surface area (~85 Ų) suggest moderate blood-brain barrier permeability but potential oral bioavailability .
- Validation : Compare docking scores with known inhibitors (e.g., triazole-based antifungals) to assess predictive accuracy .
Q. How can researchers resolve contradictions in alkylation reaction yields under varying conditions?
- Methodological Answer : Contradictions often arise from competing reactions (e.g., over-alkylation or oxidation). To address this:
- Optimize base concentration : Excess NaOH (e.g., 1.2 eq.) may deprotonate the thiol group more efficiently but risks hydrolyzing alkyl halides. Use controlled stoichiometry (1:1.05 thiol:alkyl halide) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility but could hinder nucleophilic substitution. Methanol/water mixtures balance reactivity and solubility .
- Monitor reaction progress : Use TLC or in-situ IR to detect intermediate thiolate formation and adjust reaction time accordingly .
Q. What strategies are employed to study the reactivity of the thiol group in this compound?
- Methodological Answer :
- Substitution reactions : React with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions to form thioethers or thioesters. For example, treatment with methyl iodide yields S-methyl derivatives, confirmed by LC-MS .
- Oxidation studies : Use H₂O₂ or iodine to oxidize -SH to disulfides. Monitor via NMR (disappearance of δ 3.5 ppm -SH proton) or redox titration .
- pH-dependent reactivity : The thiol group’s nucleophilicity increases at pH > 8, enabling selective functionalization in buffered solutions .
Q. How can researchers evaluate the antimicrobial efficacy of derivatives and interpret discrepancies in activity data?
- Methodological Answer :
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- SAR analysis : Correlate substituent effects (e.g., 4-methylpiperidinyl vs. pyridinyl groups) with activity. Bulky groups may enhance membrane penetration but reduce target binding .
- Address discrepancies : Variability in bacterial strain resistance profiles or solubility issues (e.g., poor aqueous solubility of cyclopropyl derivatives) can lead to inconsistent data. Use logD calculations and solubility enhancers (e.g., DMSO) to mitigate .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability studies in HCl (pH 2–4) reveal degradation via thiol oxidation or triazole ring protonation. To reconcile contradictions:
- pH control : Use buffered solutions (e.g., phosphate buffer, pH 7.4) during biological assays to prevent degradation .
- Degradation profiling : Employ HPLC-MS to identify degradation products (e.g., disulfides or ring-opened intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
